(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride
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Overview
Description
(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a chemical compound that features a bromophenyl group attached to a piperidinyl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of (4-bromophenyl)(piperidin-3-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures .
Biology
Biologically, this compound has been studied for its potential pharmacological properties. It serves as a precursor for the synthesis of various bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer activities .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may act on specific biological targets, offering new avenues for drug development .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride
- (4-Chlorophenyl)(piperidin-3-yl)methanone hydrochloride
- (4-Fluorophenyl)(piperidin-3-yl)methanone hydrochloride
Uniqueness
(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride stands out due to the presence of the bromine atom, which imparts unique reactivity and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-bromophenyl)-piperidin-3-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBIPXYSIMKYHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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